Superior Potency in CaSR Inhibition Compared to Parent Sulfonamide Series
Calhex 231 (IC50 = 0.33 μM) demonstrates an approximately 16-fold increase in potency for inhibiting CaSR-mediated [³H]inositol phosphate accumulation compared to the lead sulfonamide compound 7e (IC50 = 5.4 μM) from which it was derived [1]. This significant improvement was achieved by replacing the sulfonamide linkage with a carboxamide, highlighting a critical structural determinant for high-affinity CaSR antagonism.
| Evidence Dimension | Inhibition of calcium-induced [³H]inositol phosphate accumulation |
|---|---|
| Target Compound Data | IC50 = 0.33 ± 0.02 μM |
| Comparator Or Baseline | 4-(trifluoromethoxy)benzenesulfonyl derivative 7e (IC50 = 5.4 ± 0.5 μM) |
| Quantified Difference | Approximately 16-fold improvement in potency |
| Conditions | CHO cells expressing the human CaSR |
Why This Matters
This data confirms Calhex 231's optimized chemical structure provides a potency advantage essential for experiments requiring robust CaSR blockade at lower concentrations.
- [1] Kessler, A., Faure, H., Petrel, C., Ruat, M., Dauban, P., & Dodd, R. H. (2006). N1-Benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes: Development of 4-chlorophenylcarboxamide (calhex 231) as a new calcium sensing receptor ligand demonstrating potent calcilytic activity. Journal of Medicinal Chemistry, 49(17), 5119–5128. View Source
